molecular formula C14H18N2O3 B12337103 4-Hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile

4-Hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile

Cat. No.: B12337103
M. Wt: 262.30 g/mol
InChI Key: MLQAQWXKPZOYND-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves multiple steps, typically starting with the formation of the pyridine ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:

    6-Hydroxy-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the morpholinomethyl group.

    1,4-Dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the hydroxy group.

    6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Has a carboxamide group instead of a carbonitrile group.

These comparisons highlight the unique structural features and potential functional differences of 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

4-hydroxy-2,5-dimethyl-3-(morpholin-4-ylmethyl)-6-oxocyclohexa-1,3-diene-1-carbonitrile

InChI

InChI=1S/C14H18N2O3/c1-9-11(7-15)13(17)10(2)14(18)12(9)8-16-3-5-19-6-4-16/h10,18H,3-6,8H2,1-2H3

InChI Key

MLQAQWXKPZOYND-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=C(C1=O)C#N)C)CN2CCOCC2)O

Origin of Product

United States

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